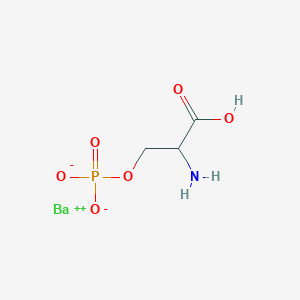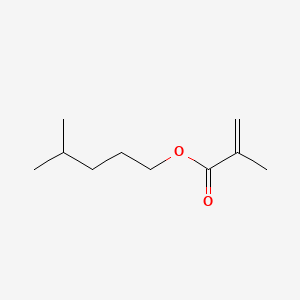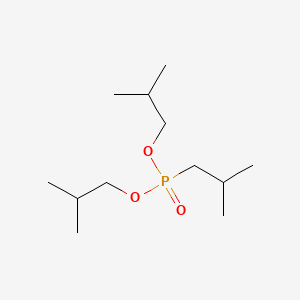
4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione is a brominated organic compound with the molecular formula C16Br8N2O4. This compound is known for its unique structure, which includes multiple bromine atoms and isoindole units. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione typically involves the bromination of isoindole derivatives. One common method includes the reaction of tetrabromophthalic anhydride with suitable amines under controlled conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions, where tetrabromophthalic anhydride is reacted with amines in the presence of catalysts to enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as methanol, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce less brominated derivatives .
Scientific Research Applications
4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a flame retardant in various polymer materials to enhance fire resistance
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine atoms can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Tetrabromophthalic anhydride: A precursor used in the synthesis of the compound.
4,5,6,7-Tetrabromobenzotriazole: Another brominated compound with similar applications in research and industry.
Uniqueness: 4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione is unique due to its multiple bromine atoms and isoindole units, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
26040-45-9 |
|---|---|
Molecular Formula |
C16Br8N2O4 |
Molecular Weight |
923.4 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16Br8N2O4/c17-5-1-2(6(18)10(22)9(5)21)14(28)25(13(1)27)26-15(29)3-4(16(26)30)8(20)12(24)11(23)7(3)19 |
InChI Key |
KMWPJMQJOSQIDY-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


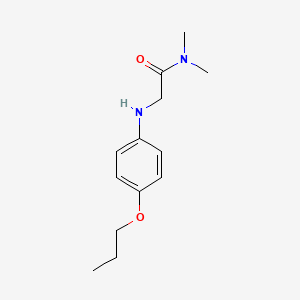
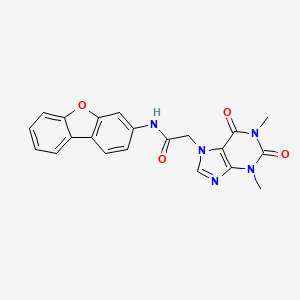
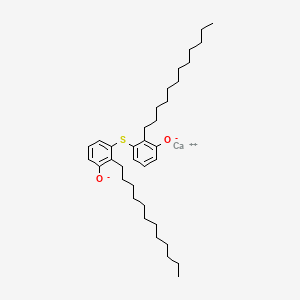
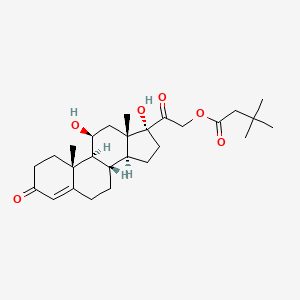
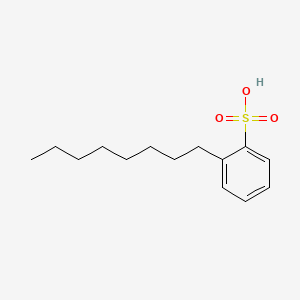
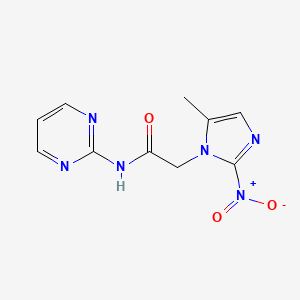

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)
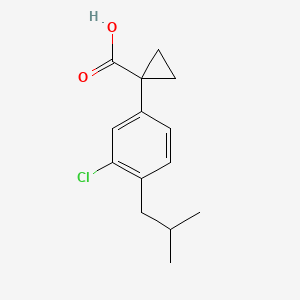
![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)
